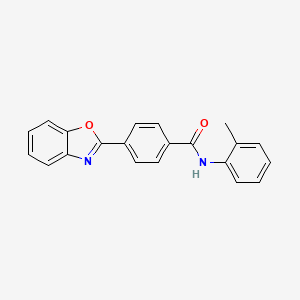
Reactive Blue 203
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactive Blue 203 is a synthetic dye that is widely used in the textile industry. It is also known as Remazol Brilliant Blue R or C.I. This compound. The chemical formula for this compound is C34H25ClN10Na2O13S4. It is a water-soluble dye that is used to color cotton, wool, and other natural fibers.
Mécanisme D'action
The mechanism of action of Reactive Blue 203 is based on its ability to bind to biomolecules such as proteins and nucleic acids. The dye molecule contains a reactive group that can form covalent bonds with amino or sulfhydryl groups of proteins. This results in the formation of a stable complex between this compound and the biomolecule of interest. The complex can then be detected using various methods such as spectrophotometry or fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, it should be noted that the concentration of this compound used in experiments should be carefully controlled to avoid any potential effects on cell viability or function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Reactive Blue 203 is its high sensitivity and specificity for biomolecules. It can be used to detect very low concentrations of proteins or nucleic acids in biological samples. In addition, this compound is easy to use and can be incorporated into various experimental protocols. However, there are some limitations to the use of this compound in lab experiments. For example, it may not be suitable for certain applications where other dyes or probes may be more appropriate.
Orientations Futures
There are many potential future directions for the use of Reactive Blue 203 in scientific research. One area of interest is the development of new biosensors based on this compound. These biosensors could be used for the detection of various analytes in clinical or environmental samples. Another area of interest is the use of this compound in the development of new imaging techniques for the visualization of cells and tissues. Finally, this compound could be used in the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
Reactive Blue 203 is synthesized by reacting 1,3,5-trichloro-2,4,6-triazine (TCT) with 2-[(4-amino-2-sulfophenyl)azo]benzoic acid (ASAB) in the presence of sodium hydroxide. The reaction results in the formation of this compound, which is then purified and dried. The synthesis method of this compound is well established and has been used for many years.
Applications De Recherche Scientifique
Reactive Blue 203 has been extensively studied for its various applications in scientific research. It has been used as a staining agent for the detection of proteins, nucleic acids, and other biomolecules in biological samples. This compound has also been used as a fluorescent dye for imaging of cells and tissues. In addition, this compound has been used in the development of biosensors for the detection of various analytes.
Propriétés
Numéro CAS |
147826-71-9 |
|---|---|
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




